ethyl 2-{[N-(3,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
Overview
Description
The compound “ethyl 2-{[N-(3,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate” is a complex organic molecule. It contains an ethyl benzoate backbone, which is modified with a glycine (amino acid) derivative that carries a 3,4-dimethoxyphenyl group and a phenylsulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These include an ester group (part of the ethyl benzoate backbone), an amide group (part of the glycine derivative), and sulfonyl and methoxy groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. For instance, the ester could undergo hydrolysis, the amide might participate in acylation or condensation reactions, and the sulfonyl group could be involved in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and ester would likely make it soluble in polar solvents. Its melting and boiling points would depend on the strength of intermolecular forces .Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use in a biological context, its activity would depend on how the molecule interacts with biological targets. The presence of an amino acid derivative might suggest activity towards certain enzymes or receptors .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[[2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O7S/c1-4-34-25(29)20-12-8-9-13-21(20)26-24(28)17-27(35(30,31)19-10-6-5-7-11-19)18-14-15-22(32-2)23(16-18)33-3/h5-16H,4,17H2,1-3H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAQFUYHANNFQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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